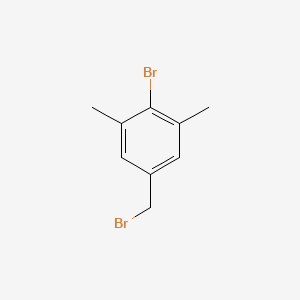

2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

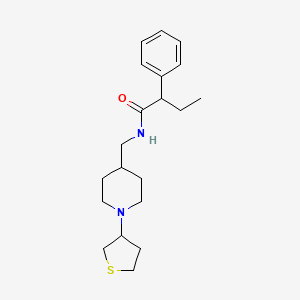

2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene is a useful research compound. Its molecular formula is C9H10Br2 and its molecular weight is 277.987. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Bromination and Conversion to Sulfur-Functionalized Quinones : The bromination of related dimethylbenzenes leads to various bromination products, useful in synthesizing sulfur-containing quinone derivatives (Aitken et al., 2016).

Crystal Structure Analysis : Studies on the crystal structures of compounds like 3,5-bis(bromomethyl)phenyl acetate reveal the formation of molecular dimers and two-dimensional aggregates in crystal structures (Ebersbach et al., 2022).

Polymer Synthesis

- Hyperbranched Polyether Synthesis : 5-(Bromomethyl)-1,3-dihydroxybenzene, a related compound, undergoes polymerization to form hyperbranched polyethers with a variety of functional groups, useful in material science (Uhrich et al., 1992).

Synthesis of Pharmaceutical Compounds

Synthesis of Phenothiazines : The synthesis of bromo/dimethylphenothiazines, which have a spectrum of pharmacological activities, is achieved through Smiles rearrangement of related bromomethyl compounds (Sharma et al., 2002).

Synthesis of s-Indacenes : 2,5-Dimethyl-1,4-bis(carboxyalkyl)benzenes, derived from bromomethyl compounds, are precursors for synthesizing 1,5-dihydro-s-indacenes, relevant in the development of ligands and organometallic chemistry (Dahrouch et al., 2001).

Material Science and Chemistry

Bromination for Porphyrin Synthesis : Bromomethyl compounds are intermediates in the synthesis of porphyrins, crucial in fields like photodynamic therapy and catalysis (Paine et al., 1988).

Calix[6]arene Dendrimers Synthesis : Bromomethyl-phenanthroline compounds are used in bridging calix[6]arene molecules to form dendrimers, which have applications in nanotechnology and molecular recognition (Eggert & Lüning, 2007).

Mecanismo De Acción

Target of Action

Brominated compounds like this are often used in organic synthesis, particularly in cross-coupling reactions .

Mode of Action

The mode of action of 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene is likely to involve its interaction with a catalyst in a cross-coupling reaction . The bromine atoms in the compound can be replaced by other groups in these reactions, leading to the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound’s potential use in the synthesis of complex organic molecules suggests that it could be involved in a variety of biochemical processes, depending on the nature of the resulting products .

Pharmacokinetics

As a brominated compound, it may have unique pharmacokinetic properties influenced by the presence of the bromine atoms .

Result of Action

The molecular and cellular effects of this compound would depend on the specific context of its use . In a synthetic chemistry context, the compound’s primary effect would be the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of a suitable catalyst, the temperature and pressure of the reaction environment, and the presence of other reactants .

Propiedades

IUPAC Name |

2-bromo-5-(bromomethyl)-1,3-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKKCSSAVKMNOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2462187.png)

![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-ethyl-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2462188.png)